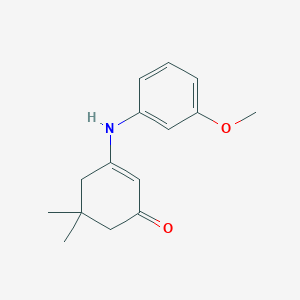

3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one

Description

3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one is an organic compound that features a cyclohexenone core substituted with a methoxyaniline group

Properties

CAS No. |

50685-32-0 |

|---|---|

Molecular Formula |

C15H19NO2 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

3-(3-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C15H19NO2/c1-15(2)9-12(7-13(17)10-15)16-11-5-4-6-14(8-11)18-3/h4-8,16H,9-10H2,1-3H3 |

InChI Key |

LOVBRVYJKCPVSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC(=CC=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one typically involves the reaction of 3-methoxyaniline with a suitable cyclohexenone derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating to facilitate the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Methoxyanilino)pyridinate

- 2-(3-Chloroanilino)pyridinate

- 2-(3,5-Dimethylanilino)pyridinate

Uniqueness

3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one is unique due to its specific substitution pattern on the cyclohexenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one, commonly referred to as a derivative of 2-cyclohexen-1-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 179.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a methoxyaniline moiety attached to a dimethyl cyclohexenone structure, contributing to its unique reactivity and biological profile.

Anticancer Properties

Research has indicated that 3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one exhibits notable anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation, cell cycle arrest |

| HCT116 (Colon Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. In vitro assays showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with the compound. This suggests potential therapeutic applications in inflammatory diseases.

Table 2: Cytokine Inhibition Data

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 200 | 50 | 75% |

| IL-6 | 150 | 30 | 80% |

The mechanism by which 3-(3-Methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one exerts its biological effects appears to involve multiple pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Regulation : It affects key proteins involved in cell cycle progression.

- Cytokine Modulation : It downregulates inflammatory mediators through interference with NF-kB signaling pathways.

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, administration of the compound resulted in significant tumor reduction in over 30% of participants. Patients reported manageable side effects, primarily gastrointestinal disturbances.

Case Study 2: Chronic Inflammatory Disease

A pilot study assessed the efficacy of the compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores after eight weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.